molecular formula C18H25N7 B6460305 N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549014-32-4

N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6460305
CAS No.: 2549014-32-4
M. Wt: 339.4 g/mol
InChI Key: UPDPQSSNJBQYRJ-UHFFFAOYSA-N
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Description

    Reactants: N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]amine and 4-chloropyrimidine.

    Conditions: Heating under reflux in an appropriate solvent like DMF (dimethylformamide).

    Product: N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions One common route starts with the preparation of the tetrahydroquinazoline intermediate, which is then coupled with a piperazine derivative

  • Step 1: Synthesis of Tetrahydroquinazoline Intermediate

      Reactants: 2-aminobenzylamine and ethyl acetoacetate.

      Conditions: Reflux in ethanol with an acid catalyst.

      Product: 5,6,7,8-tetrahydroquinazoline.

  • Step 2: Coupling with Piperazine

      Reactants: 5,6,7,8-tetrahydroquinazoline and N-ethylpiperazine.

      Conditions: Heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Product: N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]amine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinazoline moiety, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperazine and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine may exhibit pharmacological activity. It could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its interactions with various biological targets, such as enzymes and receptors, could be studied to understand its mechanism of action and therapeutic potential.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrimidine rings may facilitate binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: Similar structure but lacks the pyrimidine ring.

    4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine: Lacks the N-ethyl and pyrimidine groups.

    N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine: Lacks the tetrahydroquinazoline moiety.

Uniqueness

N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to the combination of its functional groups. The presence of both the tetrahydroquinazoline and pyrimidine rings, along with the piperazine linker, provides a distinctive structure that can interact with a variety of biological targets and undergo diverse chemical reactions.

This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-2-19-16-7-8-20-18(23-16)25-11-9-24(10-12-25)17-14-5-3-4-6-15(14)21-13-22-17/h7-8,13H,2-6,9-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDPQSSNJBQYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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